molecular formula C18H34B2O4 B070781 (E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester CAS No. 185427-48-9

(E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester

Cat. No.: B070781
CAS No.: 185427-48-9
M. Wt: 336.1 g/mol
InChI Key: SACOFNGKSPZAFQ-BUHFOSPRSA-N
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Description

(E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester is a boron-containing compound that has gained significant attention in recent years due to its potential applications in organic synthesis and medicinal chemistry. This compound is a boronic ester, which means it contains a boron atom that is attached to two alkyl groups and two pinacol esters. The boron atom in this compound can form covalent bonds with various functional groups, making it a versatile reagent for organic synthesis.

Scientific Research Applications

Cross-Coupling Reactions

(E)-1,2-Bis(boryl)-1-hexene, prepared from the diboration of 1-hexyne, serves as a precursor in palladium-catalyzed cross-coupling reactions. This process yields pinacol esters of (E)-(1-butyl-1-alkenyl)boronic acid, demonstrating a formal carboboration of alkynes via a diboration-coupling sequence. This technique is notable for its regioselectivity and the retention of the E-configuration in the final products, providing a versatile tool for synthesizing organoboron compounds with defined stereochemistry (Ishiyama, Yamamoto, & Miyaura, 1996).

Synthesis of Unsymmetrical 1,3-Dienes

The palladium-catalyzed cross-coupling of bis(pinacolato)diboron with 1-alkenyl halides or triflates facilitates the synthesis of 1-alkenylboronic acid pinacol esters. This method enables the one-pot synthesis of unsymmetrical 1,3-dienes through a borylation-coupling sequence. It highlights the compound's utility in forming complex diene structures, a valuable asset in the synthesis of natural products and pharmaceuticals (Takagi, Takahashi, Ishiyama, & Miyaura, 2002).

Asymmetric Synthesis

(E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester is also crucial in the asymmetric synthesis of stable α-aminoboronic esters. By using an alternative boron source, such as bis(pinanediolato)diboron, in the presence of N-heterocyclic carbene and copper(I) chloride, researchers have developed stereospecific syntheses that yield products with significantly improved stability compared to their pinacol derivatives. This approach is particularly relevant for creating boron-containing compounds with potential biological activity (Chen, Chen, Zheng, & Sun, 2014).

Mechanism of Action

The mechanism of action of “(E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester” involves its use as a reactant in the stereoselective synthesis of γ-boryl substituted homoallylic alcohols by reacting with aromatic aldehydes via Ru-catalyzed double bond transposition reaction .

Safety and Hazards

“(E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

Future Directions

Pinacol boronic esters are highly valuable building blocks in organic synthesis . They have been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . Future research may focus on developing more efficient synthesis methods and exploring new applications in organic synthesis .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-Hexene-1,2-diboronic acid bis(pinacol) ester involves the reaction of (E)-1-hexene with boron tribromide to form (E)-1-bromo-1-hexene. The resulting compound is then reacted with bis(pinacolato)diboron to yield (E)-1-hexene-1,2-diboronic acid bis(pinacol) ester.", "Starting Materials": ["(E)-1-hexene", "boron tribromide", "bis(pinacolato)diboron"], "Reaction": ["1. (E)-1-hexene is reacted with boron tribromide in anhydrous conditions to yield (E)-1-bromo-1-hexene.", "2. The resulting (E)-1-bromo-1-hexene is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to form (E)-1-hexene-1,2-diboronic acid bis(pinacol) ester."] }

185427-48-9

Molecular Formula

C18H34B2O4

Molecular Weight

336.1 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(Z)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-2-yl]-1,3,2-dioxaborolane

InChI

InChI=1S/C18H34B2O4/c1-10-11-12-14(20-23-17(6,7)18(8,9)24-20)13-19-21-15(2,3)16(4,5)22-19/h13H,10-12H2,1-9H3/b14-13+

InChI Key

SACOFNGKSPZAFQ-BUHFOSPRSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C(/B2OC(C(O2)(C)C)(C)C)\CCCC

SMILES

B1(OC(C(O1)(C)C)(C)C)C=C(B2OC(C(O2)(C)C)(C)C)CCCC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C(B2OC(C(O2)(C)C)(C)C)CCCC

Origin of Product

United States

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